2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
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Overview
Description
2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a piperidine ring, and an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. The final step involves the addition of the ethanol group and subsequent formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride may be used to study enzyme inhibition or receptor binding. Its potential as a pharmacophore in drug design is also being explored.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine
2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol
3-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)propanol
Uniqueness: 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is unique due to its specific structural features, which include the presence of both a pyrazole and a piperidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
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Properties
IUPAC Name |
2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYTZYPNJLSSTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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